molecular formula C16H21N3O4S B2867800 ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1240197-97-0

ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2867800
CAS No.: 1240197-97-0
M. Wt: 351.42
InChI Key: MAXDMXIKGFXTBP-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an ethyl group, an ethylphenylamino sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method starts with the reaction of ethyl 3-amino-4-pyrazolecarboxylate with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 5-ethyl-3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-11-7-9-12(10-8-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXDMXIKGFXTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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